3-Iodo-2,5,6-trimethoxyisonicotinonitrile
Overview
Description
3-Iodo-2,5,6-trimethoxyisonicotinonitrile is a chemical compound with the molecular formula C9H9IN2O3 and a molecular weight of 320.09 g/mol . It is characterized by the presence of an iodine atom, three methoxy groups, and a nitrile group attached to an isonicotinonitrile backbone. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 3-Iodo-2,5,6-trimethoxyisonicotinonitrile typically involves the iodination of 2,5,6-trimethoxyisonicotinonitrileIndustrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Iodo-2,5,6-trimethoxyisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-2,5,6-trimethoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-2,5,6-trimethoxyisonicotinonitrile involves its interaction with molecular targets through its functional groups. The iodine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The nitrile group can also play a role in the compound’s overall chemical behavior .
Comparison with Similar Compounds
3-Iodo-2,5,6-trimethoxyisonicotinonitrile can be compared with other similar compounds, such as:
3-Iodo-2,5,6-trimethoxyisonicotinaldehyde: This compound has an aldehyde group instead of a nitrile group, which affects its reactivity and applications.
5-Chloro-2,3-dimethoxyisonicotinaldehyde: The presence of chlorine and different methoxy group positions result in distinct chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
3-iodo-2,5,6-trimethoxypyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O3/c1-13-7-5(4-11)6(10)8(14-2)12-9(7)15-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDGTVLUGSWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1OC)OC)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239649 | |
Record name | 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414864-11-1 | |
Record name | 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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